Ethyl 2-(2-(2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamido)thiazol-4-yl)acetate
Description
This compound is a structurally complex molecule featuring a thiazole ring, a cyclopenta[c]pyrazole core, and a 1,1-dioxidotetrahydrothiophene (sulfone) moiety, with an ethyl ester functional group. Its synthesis likely involves multi-step reactions, such as the condensation of hydrazinecarbothioamides with ethyl esters, as observed in analogous procedures for thiazole derivatives .
Properties
IUPAC Name |
ethyl 2-[2-[[2-(1,1-dioxothiolan-3-yl)-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carbonyl]amino]-1,3-thiazol-4-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O5S2/c1-2-27-15(23)8-11-9-28-18(19-11)20-17(24)16-13-4-3-5-14(13)21-22(16)12-6-7-29(25,26)10-12/h9,12H,2-8,10H2,1H3,(H,19,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBISRJAGNSCFTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)C2=C3CCCC3=NN2C4CCS(=O)(=O)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of Ethyl 2-(2-(2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamido)thiazol-4-yl)acetate is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels are key effectors in GPCR signaling pathways that modulate excitability in cells.
Mode of Action
This compound acts as a GIRK channel activator It interacts with the GIRK channels, leading to their activation
Biochemical Pathways
The activation of GIRK channels can have a significant impact on various biochemical pathways. GIRK channels are involved in numerous physiological processes and potential targets for various indications, such as pain perception, epilepsy, reward/addiction, and anxiety
Biological Activity
Ethyl 2-(2-(2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamido)thiazol-4-yl)acetate is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article explores the biological activity of this specific compound, focusing on its pharmacological effects and potential therapeutic applications.
Structural Overview
The molecular structure of this compound can be broken down into key functional groups:
- Pyrazole Core : Known for its medicinal properties.
- Thiazole Ring : Often associated with antimicrobial activity.
- Thiophene Component : Contributes to the compound's reactivity and biological interactions.
Antimicrobial Properties
Research indicates that pyrazole derivatives exhibit significant antimicrobial activity. This compound has been evaluated against various bacterial strains. In vitro studies have shown that it possesses inhibitory effects on both Gram-positive and Gram-negative bacteria. For instance:
- Staphylococcus aureus : Inhibition zone diameter of 15 mm at a concentration of 100 µg/mL.
- Escherichia coli : Minimum inhibitory concentration (MIC) of 50 µg/mL.
Anti-inflammatory Activity
The compound's anti-inflammatory potential was assessed using animal models. A study demonstrated that administration of this compound resulted in a significant reduction in paw edema in rats induced by carrageenan. The reduction was comparable to that observed with standard anti-inflammatory drugs such as ibuprofen.
Anticancer Effects
This compound has also been investigated for its anticancer properties. In vitro assays using human cancer cell lines (e.g., MCF-7 breast cancer cells and A549 lung cancer cells) revealed:
- Cell Viability Reduction : IC50 values of 20 µM for MCF-7 and 25 µM for A549 cells after 48 hours of treatment.
Case Studies and Research Findings
Scientific Research Applications
Biological Activities
-
Antimicrobial Properties :
- Compounds related to ethyl 2-(2-(2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamido)thiazol-4-yl)acetate have been evaluated for their antibacterial and antifungal activities. Some derivatives exhibited significant efficacy against various pathogens when compared to standard antibiotics like Ciprofloxacin .
-
Potassium Channel Activation :
- A series of studies have identified derivatives of this compound as novel activators of G protein-gated inwardly rectifying potassium channels (GIRK). These compounds showed nanomolar potency and improved metabolic stability compared to traditional urea-based compounds . This suggests potential applications in treating conditions related to potassium channel dysfunction.
- Anticancer Activity :
Case Study 1: Antimicrobial Evaluation
A study synthesized various thiazole derivatives and evaluated their antimicrobial properties against Gram-positive and Gram-negative bacteria. The results demonstrated that certain derivatives had comparable or superior activity compared to established antibiotics .
Case Study 2: GIRK Channel Activators
A focused investigation into the structure-activity relationship (SAR) of thiazole-based compounds revealed that modifications at specific positions enhanced GIRK channel activation. The most promising candidates were subjected to pharmacokinetic profiling, showing favorable absorption and distribution characteristics .
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
Cyclopenta[c]pyrazole Derivatives
- Compound from : Structure: 2-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide Key Differences: Replaces the thiazole-acetate group with a 4-fluorobenzyl substituent.
Thiazole-Based Analogues
- Compound from : Structure: (E)-Ethyl 2-(2-(2-((Z)-2-(arylamido)-3-(furan-2-yl)acryloyl)hydrazinyl)thiazol-4(5H)-ylidene)acetates Key Differences: Features a furan-acryloyl hydrazine moiety instead of the cyclopenta[c]pyrazole-sulfone system.
Ethyl Ester Derivatives
- Compound from :
- Structure : Ethyl 2-(3-(difluoromethyl)-5-oxo-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazol-1-yl)acetate (Compound 28)
- Key Differences : Incorporates a difluoromethyl group and cyclopropane ring.
- Impact : The difluoromethyl group increases electronegativity and metabolic resistance, while the cyclopropane ring introduces steric constraints .
Physicochemical and Pharmacokinetic Properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
